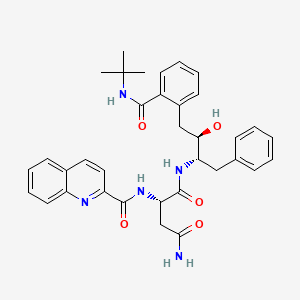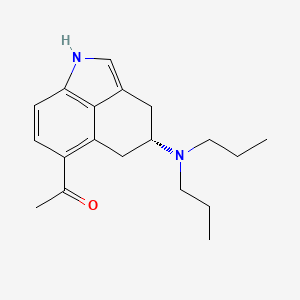![molecular formula C20H26N2O3 B1675719 3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)
3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY86057 is a synthetic organic compound classified as an ergoline derivative. It is known for its high affinity for 5-HT2 receptors in various species, including pigs, squirrel monkeys, and humans. LY86057 is an antagonist of 5-HT2 receptors, making it a valuable compound in pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LY86057 involves the preparation of an ergoline scaffold without N1 substituents. The key steps include:
Formation of the Ergoline Core: The ergoline core is synthesized through a series of cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl and carboxylate groups to achieve the desired structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of LY86057 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the ergoline core.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the final product
Analyse Chemischer Reaktionen
Types of Reactions
LY86057 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various ergoline derivatives with modified functional groups, enhancing their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
LY86057 has a wide range of scientific research applications, including:
Pharmacology: Used as a tool to study 5-HT2 receptor interactions and antagonism.
Neuroscience: Investigating the role of 5-HT2 receptors in neurological disorders.
Medicinal Chemistry: Development of new therapeutic agents targeting 5-HT2 receptors.
Industrial Research: Exploring its potential in various industrial applications
Wirkmechanismus
LY86057 exerts its effects by binding to 5-HT2 receptors and acting as an antagonist. This interaction blocks the receptor’s activity, leading to various physiological effects. The molecular targets include the 5-HT2 receptors, and the pathways involved are related to serotonin signaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
LY53857: Ein weiteres Ergolin-Derivat mit N1-Substituenten.
LY108742: Ähnlich wie LY86057, aber mit höherer Affinität zu Ratten-5-HT2-Rezeptoren
Einzigartigkeit
LY86057 ist einzigartig aufgrund seiner hohen Selektivität für 5-HT2-Rezeptoren bei Schweinen, Eichhörnchenaffen und Menschen im Vergleich zu anderen Ergolin-Derivaten. Diese Selektivität macht es zu einer wertvollen Verbindung für die Untersuchung von artspezifischen Rezeptor-Interaktionen .
Eigenschaften
Molekularformel |
C20H26N2O3 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-hydroxybutan-2-yl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-11(23)12(2)25-20(24)14-7-16-15-5-4-6-17-19(15)13(9-21-17)8-18(16)22(3)10-14/h4-6,9,11-12,14,16,18,21,23H,7-8,10H2,1-3H3 |
InChI-Schlüssel |
GOHDSZGHAHFEHG-UHFFFAOYSA-N |
SMILES |
CC(C(C)OC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Kanonische SMILES |
CC(C(C)OC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY86057; LY 86057; LY-86057. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




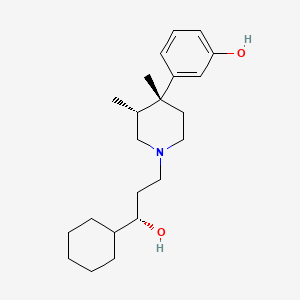
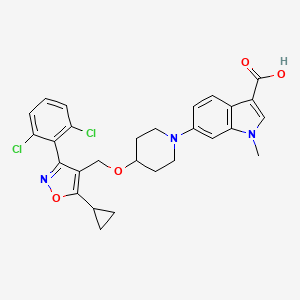
![4-Thiazolidinone,5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-methyl-](/img/structure/B1675642.png)
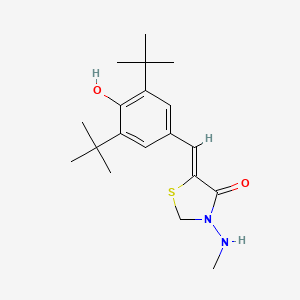
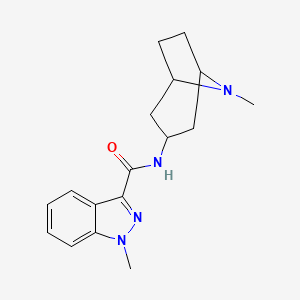
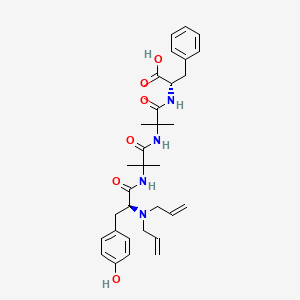
![(2S)-2-[[4-[2-[(5R)-2-amino-4-oxo-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1675652.png)
